molecular formula C9H15NO2 B14611216 Ethyl 3-(diethylamino)prop-2-ynoate CAS No. 59891-89-3

Ethyl 3-(diethylamino)prop-2-ynoate

Cat. No.: B14611216
CAS No.: 59891-89-3
M. Wt: 169.22 g/mol
InChI Key: CLFSRIZCCFTYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(diethylamino)prop-2-ynoate is an organic compound with the molecular formula C9H15NO2 It is a derivative of propiolic acid and is characterized by the presence of a diethylamino group attached to the propargylic position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(diethylamino)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethylamino)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which ethyl 3-(diethylamino)prop-2-ynoate exerts its effects involves the interaction of its reactive triple bond with various molecular targets. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .

Properties

CAS No.

59891-89-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 3-(diethylamino)prop-2-ynoate

InChI

InChI=1S/C9H15NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h4-6H2,1-3H3

InChI Key

CLFSRIZCCFTYDD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.